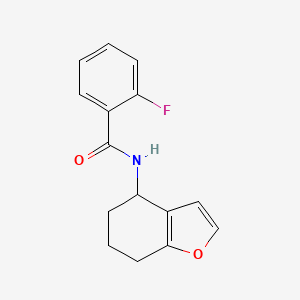
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide typically involves the following steps:
O-alkylation of salicylaldehyde: This step involves the reaction of salicylaldehyde with chloroacetic acid to form an ether intermediate.
Dehydration and cyclization: The ether intermediate undergoes dehydration and cyclization to form the benzofuran ring.
Fluorination: The benzofuran derivative is then fluorinated using a suitable fluorinating agent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of microwave-assisted synthesis for higher yields and reduced reaction times .
Chemical Reactions Analysis
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent . It may also interact with microbial cell membranes, leading to disruption of membrane integrity and cell death .
Comparison with Similar Compounds
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide can be compared with other similar compounds, such as:
Benzothiophene: An analog with a sulfur atom instead of oxygen, known for its anticancer and antimicrobial activities.
Thiophene: A five-membered heteroaromatic compound containing sulfur, known for its therapeutic properties.
Thiazole: A heterocyclic compound with a sulfur and nitrogen atom, known for its diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity .
Properties
CAS No. |
620941-94-8 |
|---|---|
Molecular Formula |
C15H14FNO2 |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide |
InChI |
InChI=1S/C15H14FNO2/c16-12-5-2-1-4-10(12)15(18)17-13-6-3-7-14-11(13)8-9-19-14/h1-2,4-5,8-9,13H,3,6-7H2,(H,17,18) |
InChI Key |
OBWINRLRIXSAPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


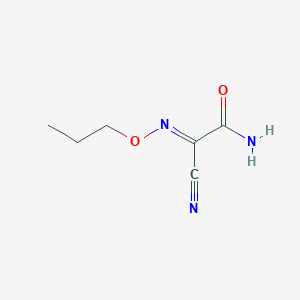
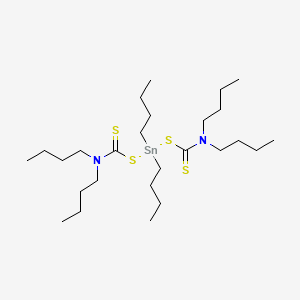
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
![8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-8-oxooctanoic acid](/img/structure/B13795407.png)
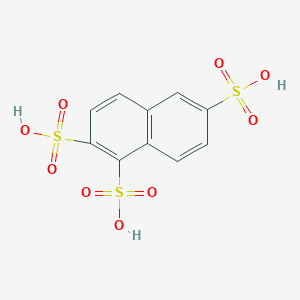
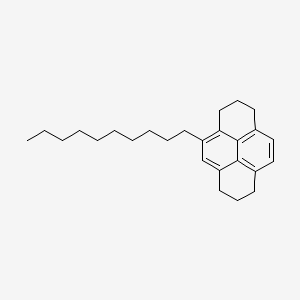
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)

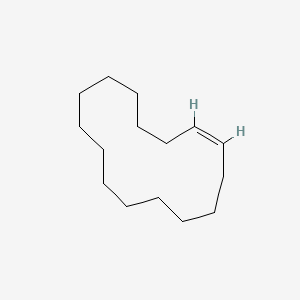
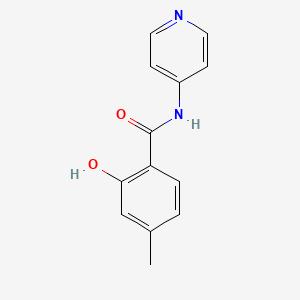
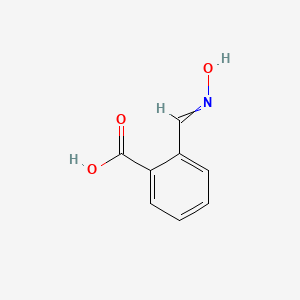
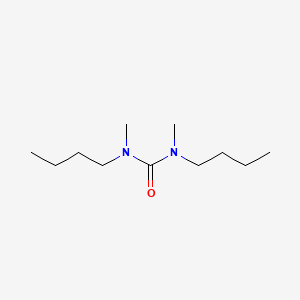
![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)
